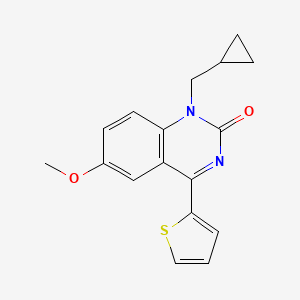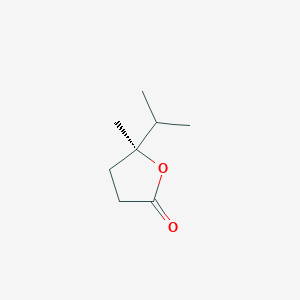
3-Benzyl-1-octyl-2,3-dihydro-1H-imidazol-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Benzyl-1-octyl-2,3-dihydro-1H-imidazol-1-ium chloride is a chemical compound that belongs to the class of imidazolium salts Imidazolium salts are known for their wide range of applications in various fields, including chemistry, biology, and industry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1-octyl-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the reaction of 1-octyl-2,3-dihydro-1H-imidazole with benzyl chloride. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired imidazolium salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions
3-Benzyl-1-octyl-2,3-dihydro-1H-imidazol-1-ium chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Imidazole derivatives with various functional groups.
Reduction: Dihydroimidazole derivatives.
Substitution: Benzyl-substituted imidazolium salts with different functional groups.
科学研究应用
3-Benzyl-1-octyl-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cycloaddition and polymerization reactions.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacteria and fungi.
Medicine: Research is being conducted on its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of ionic liquids, which are employed as solvents and electrolytes in various industrial processes.
作用机制
The mechanism of action of 3-Benzyl-1-octyl-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with molecular targets such as enzymes and cell membranes. The compound can disrupt the function of enzymes by binding to their active sites, leading to inhibition of their activity. Additionally, it can interact with cell membranes, altering their permeability and leading to cell death in microbial organisms.
相似化合物的比较
Similar Compounds
- 1-Butyl-3-methylimidazolium chloride
- 1-Ethyl-3-methylimidazolium chloride
- 1-Hexyl-3-methylimidazolium chloride
Comparison
3-Benzyl-1-octyl-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to its longer alkyl chain (octyl group) and the presence of a benzyl group. These structural features contribute to its higher hydrophobicity and potential for forming stable complexes with various molecules. In comparison, other imidazolium salts with shorter alkyl chains or different substituents may have different solubility and reactivity profiles.
属性
CAS 编号 |
60042-48-0 |
|---|---|
分子式 |
C18H29ClN2 |
分子量 |
308.9 g/mol |
IUPAC 名称 |
3-benzyl-1-octyl-1,2-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C18H28N2.ClH/c1-2-3-4-5-6-10-13-19-14-15-20(17-19)16-18-11-8-7-9-12-18;/h7-9,11-12,14-15H,2-6,10,13,16-17H2,1H3;1H |
InChI 键 |
WQKKNCKQNXKDMO-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC[NH+]1CN(C=C1)CC2=CC=CC=C2.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-amino-3,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-one](/img/structure/B14595713.png)


![5-[Diazenyl(phenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14595737.png)
![1-[(E)-tert-Butyldiazenyl]-2-({2-[(E)-tert-butyldiazenyl]propan-2-yl}sulfanyl)-3-methylbutyl carbonate](/img/structure/B14595748.png)
![6,6'-[Ethane-1,2-diylbis(azanediyleth-1-yl-1-ylidene)]bis(4-methylcyclohexa-2,4-dien-1-one)](/img/structure/B14595759.png)






![1-[4-(Methanesulfinyl)phenyl]-2-phenylethan-1-one](/img/structure/B14595794.png)
![[(1-Nitroheptyl)sulfanyl]benzene](/img/structure/B14595800.png)
